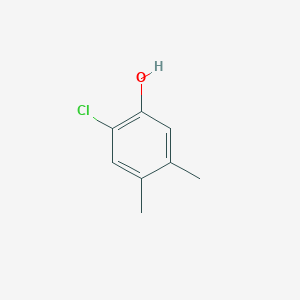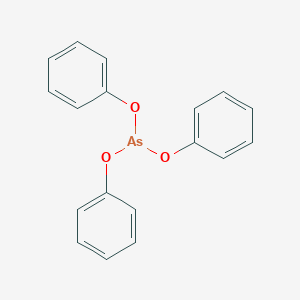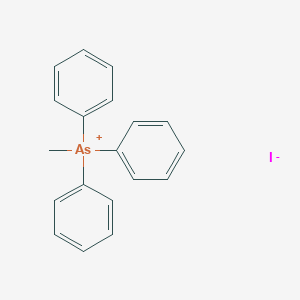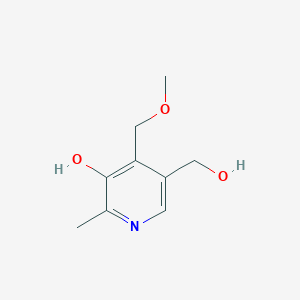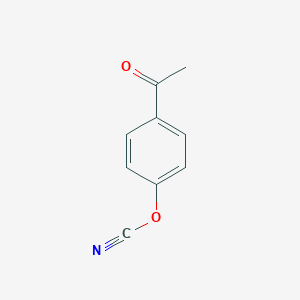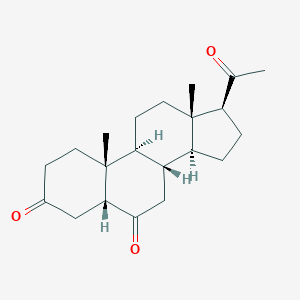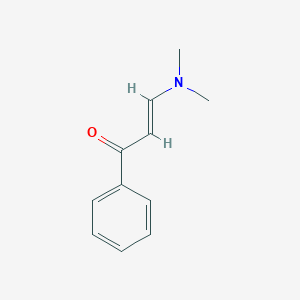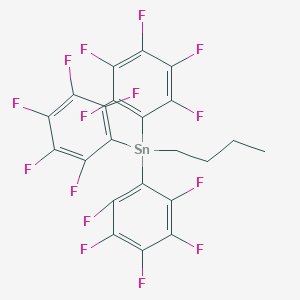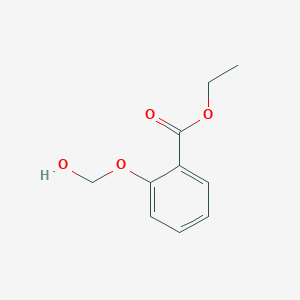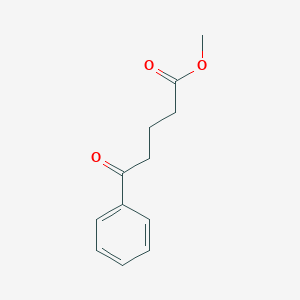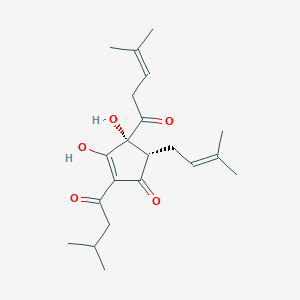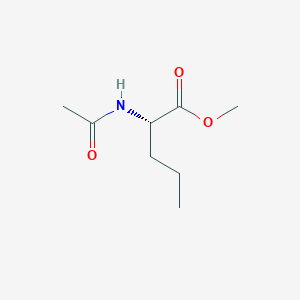
N-Acetylnorvaline methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylnorvaline methyl ester (ANV) is a compound that has gained interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and food technology. ANV is a derivative of norvaline, which is a non-proteinogenic amino acid that is found in various sources, including legumes, meat, and dairy products. ANV is synthesized by the esterification of norvaline with acetic anhydride and subsequent methylation.
作用機序
The mechanism of action of N-Acetylnorvaline methyl ester is not fully understood, but it is thought to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-Acetylnorvaline methyl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and physiological effects:
N-Acetylnorvaline methyl ester has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. N-Acetylnorvaline methyl ester has been shown to inhibit the production of certain pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-Acetylnorvaline methyl ester has also been shown to scavenge free radicals, which can contribute to oxidative stress and inflammation. In addition, N-Acetylnorvaline methyl ester has been shown to have antimicrobial properties, which may make it a potential candidate for use as a food preservative.
実験室実験の利点と制限
One advantage of using N-Acetylnorvaline methyl ester in lab experiments is its relatively low cost and availability. N-Acetylnorvaline methyl ester is a relatively simple compound to synthesize, and it can be readily obtained from commercial sources. However, one limitation of using N-Acetylnorvaline methyl ester in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain applications. In addition, the mechanism of action of N-Acetylnorvaline methyl ester is not fully understood, which may limit its potential applications in certain fields.
将来の方向性
There are several potential future directions for research on N-Acetylnorvaline methyl ester. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and cardiovascular diseases. Another area of interest is its potential use as a plant growth regulator, which may have implications for agriculture and food production. Additionally, further research is needed to elucidate the mechanism of action of N-Acetylnorvaline methyl ester and its potential applications in various fields.
合成法
The synthesis of N-Acetylnorvaline methyl ester involves the esterification of norvaline with acetic anhydride, followed by the methylation of the resulting product with methyl iodide. The reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the esterification and methylation reactions. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N-Acetylnorvaline methyl ester has been studied for its potential applications in various scientific fields, including pharmaceuticals, agriculture, and food technology. In pharmaceuticals, N-Acetylnorvaline methyl ester has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In agriculture, N-Acetylnorvaline methyl ester has been studied for its potential use as a plant growth regulator, as it has been shown to promote the growth of certain crops. In food technology, N-Acetylnorvaline methyl ester has been studied for its potential use as a food preservative, as it has been shown to have antimicrobial properties.
特性
CAS番号 |
1492-17-7 |
|---|---|
製品名 |
N-Acetylnorvaline methyl ester |
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
methyl (2S)-2-acetamidopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChIキー |
MINSERPDAGICNH-ZETCQYMHSA-N |
異性体SMILES |
CCC[C@@H](C(=O)OC)NC(=O)C |
SMILES |
CCCC(C(=O)OC)NC(=O)C |
正規SMILES |
CCCC(C(=O)OC)NC(=O)C |
その他のCAS番号 |
1492-17-7 |
同義語 |
N-acetyl-L-norvaline methyl ester N-acetylnorvaline methyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



